molecular formula C17H11F2N3O2 B11380305 N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380305
M. Wt: 327.28 g/mol
InChI Key: SYDDMFJFOBOBBU-UHFFFAOYSA-N
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Description

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of two 4-fluorophenyl groups, a pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of the pyridazine ring and carboxamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H11F2N3O2

Molecular Weight

327.28 g/mol

IUPAC Name

N,1-bis(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11F2N3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24)

InChI Key

SYDDMFJFOBOBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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